molecular formula C9H10OS B2802040 3-(Ethylsulfanyl)benzaldehyde CAS No. 87425-00-1

3-(Ethylsulfanyl)benzaldehyde

Cat. No.: B2802040
CAS No.: 87425-00-1
M. Wt: 166.24
InChI Key: LDHDZAYFYCZTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)benzaldehyde is a substituted aromatic aldehyde featuring an ethylsulfanyl group (–SCH₂CH₃) at the meta position (C3) of the benzene ring and a formyl group (–CHO) at the C1 position. The compound’s molecular formula is C₉H₁₀OS, with a molecular weight of 166.24 g/mol. The ethylsulfanyl group introduces sulfur into the structure, which influences electronic properties (weak electron-donating effect) and enhances hydrophobic interactions. The aldehyde group confers reactivity, enabling participation in condensation and nucleophilic addition reactions.

Properties

IUPAC Name

3-ethylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHDZAYFYCZTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of benzaldehyde with ethylthiol in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of 3-(Ethylsulfanyl)benzaldehyde can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylsulfanyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-(Ethylsulfanyl)benzoic acid.

    Reduction: 3-(Ethylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-(Ethylsulfanyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form 3-(Ethylsulfanyl)benzoic acid.
  • Reduction : It can be reduced to yield 3-(Ethylsulfanyl)benzyl alcohol.
  • Electrophilic Aromatic Substitution : The ethylsulfanyl group can facilitate substitution reactions, leading to diverse derivatives.

These reactions are essential for developing pharmaceuticals and specialty chemicals, showcasing the compound's importance in synthetic chemistry.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various sulfanyl derivatives against pathogens such as Staphylococcus aureus and Candida albicans, this compound demonstrated inhibitory effects on both bacterial and fungal growth, suggesting its potential as a therapeutic agent for treating infections.

Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In vitro assays revealed that it effectively scavenges reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This activity may contribute to potential protective effects against cellular damage caused by oxidative stress.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals due to its aromatic properties. It is particularly valuable in formulations for flavoring agents and fragrances, leveraging its unique scent profile.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethylsulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A comparative analysis of substituents and their impact on key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups Solubility Profile
3-(Ethylsulfanyl)benzaldehyde C₉H₁₀OS 166.24 3-ethylsulfanyl Aldehyde, Thioether Moderate in organic solvents
Benzaldehyde C₇H₆O 106.12 Aldehyde Low in water, high in organics
3-Hydroxybenzaldehyde C₇H₆O₂ 122.12 3-hydroxy Aldehyde, Hydroxyl High in polar solvents
1-Ethyl-2-methylbenzene C₉H₁₂ 120.19 1-ethyl, 2-methyl Alkyl groups Insoluble in water
3-Ethynylbenzaldehyde C₉H₆O 130.14 3-ethynyl Aldehyde, Alkyne Low to moderate in organics

Key Observations:

  • Solubility : The ethylsulfanyl group in this compound enhances solubility in organic solvents compared to purely alkylated benzenes (e.g., 1-ethyl-2-methylbenzene) but reduces it relative to polar analogs like 3-hydroxybenzaldehyde .
  • This contrasts with 3-ethynylbenzaldehyde, where the alkyne group introduces distinct reactivity (e.g., click chemistry applications) .

Biological Activity

3-(Ethylsulfanyl)benzaldehyde, with the chemical formula C9H10OS and CAS number 87425-00-1, is a sulfur-containing aromatic aldehyde that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylsulfanyl group attached to a benzaldehyde moiety, which may influence its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight: 166.24 g/mol
  • Structure: The compound consists of a benzene ring substituted with an ethylsulfanyl group and an aldehyde functional group.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds containing sulfanyl groups often exhibit significant antibacterial and antifungal activities.

  • Case Study: A study evaluated the antimicrobial activity of various sulfanyl derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that this compound inhibited the growth of both bacteria and fungi at varying concentrations, suggesting potential as a therapeutic agent in treating infections .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

  • Research Findings: In vitro assays demonstrated that this compound exhibited notable scavenging activity against reactive oxygen species (ROS), contributing to its potential protective effects against oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could explain its antimicrobial and antioxidant effects. For example, it could inhibit enzymes like cyclooxygenase (COX), leading to reduced inflammation and pain .
  • Cell Signaling Modulation: There is evidence suggesting that this compound may modulate cell signaling pathways associated with apoptosis and cell proliferation, further contributing to its therapeutic potential .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare its biological activities with similar compounds.

CompoundAntimicrobial ActivityAntioxidant ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition
BenzaldehydeLowModerateFree radical scavenging
EthylthioacetateHighModerateEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.